4-(2,4-dioxo-1,3-thiazolidin-3-yl)-N-(2-fluorophenyl)piperidine-1-carboxamide
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Overview
Description
4-(2,4-dioxo-1,3-thiazolidin-3-yl)-N-(2-fluorophenyl)piperidine-1-carboxamide is a synthetic organic compound that belongs to the class of thiazolidinones. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of a thiazolidinone ring and a fluorophenyl group in its structure suggests that it may exhibit unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-dioxo-1,3-thiazolidin-3-yl)-N-(2-fluorophenyl)piperidine-1-carboxamide typically involves the following steps:
Formation of the Thiazolidinone Ring: This can be achieved by the reaction of a suitable amine with a carbonyl compound in the presence of a sulfur source.
Introduction of the Fluorophenyl Group: This step involves the coupling of the thiazolidinone intermediate with a fluorophenyl derivative using a suitable coupling reagent.
Formation of the Piperidine Ring: The final step involves the cyclization of the intermediate to form the piperidine ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(2,4-dioxo-1,3-thiazolidin-3-yl)-N-(2-fluorophenyl)piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiazolidine derivatives.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiazolidine derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit antimicrobial, anti-inflammatory, or anticancer activities.
Medicine: It could be investigated as a potential therapeutic agent for various diseases.
Industry: The compound may find applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-(2,4-dioxo-1,3-thiazolidin-3-yl)-N-(2-fluorophenyl)piperidine-1-carboxamide would depend on its specific biological activity. Generally, thiazolidinones are known to interact with various molecular targets, including enzymes and receptors. The fluorophenyl group may enhance the compound’s binding affinity and selectivity for its target.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinediones: These compounds are known for their antidiabetic activity.
Fluorophenyl Derivatives: Compounds containing fluorophenyl groups often exhibit enhanced biological activity and stability.
Uniqueness
4-(2,4-dioxo-1,3-thiazolidin-3-yl)-N-(2-fluorophenyl)piperidine-1-carboxamide is unique due to the combination of a thiazolidinone ring, a fluorophenyl group, and a piperidine ring in its structure. This unique combination may confer distinct chemical and biological properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
4-(2,4-dioxo-1,3-thiazolidin-3-yl)-N-(2-fluorophenyl)piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN3O3S/c16-11-3-1-2-4-12(11)17-14(21)18-7-5-10(6-8-18)19-13(20)9-23-15(19)22/h1-4,10H,5-9H2,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDBZZYPRPVBBHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)CSC2=O)C(=O)NC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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